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molecular formula C8H8N2 B8675985 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carbonitrile

1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carbonitrile

Cat. No. B8675985
M. Wt: 132.16 g/mol
InChI Key: SOIQWDFKKASZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04612325

Procedure details

A solution of 1.15 g N-chlorosuccinimide in 40 ml of dry dichloromethane was cooled, in an atmosphere of nitrogen, to -10° C. (bath temp.) and a solution of 1 ml dimethylsulfide in 10 ml of anhydrous dichloromethane was added dropwise with stirring over a 10 min. period. After a further 10 min. at this temperature, the bath temperature was lowered to -55° C. and a solution of 1.08 g of 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carbonitrile (I) in 10 ml of dry dichloromethane was added with stirring over a 10 min. period. The cooling bath was then removed and when the internal temperature had reached ambient the solvent was removed in vacuo. The residual solid sulfonium salt (II) was suspended in toluene (100 ml) and heated at reflux temperature in a nitrogen atmosphere for 5 min. The solvent was decanted from an insoluble tar, 100 ml of toluene was added to the tar and the mixture was heated at reflux temperature for 20 min. The toluene solutions were combined and evaporated. The residue was taken up in ether, the ether solution was washed with water, dried over sodium sulfate and evaporated in vacuo to give an oil which was passed through a short column of silica gel with dichloromethane. The nearly colorless oil obtained on evaporation of the solvent (1.20 g) was sufficiently pure for use in the next reaction. For analysis a sample was purified by HPLC (lichrosorb column, 50 cm×3/8 in.) using hexane-ethyl acetate (85:15) as the eluting solvent at 1100 p.s.i.g. and a flow rate of 9.7 ml/min. The sulfide (III) had a retention time of 13.5 min. On evaporation of the solvent it crystallized and then it was recrystallized from ether-hexane. m.p.: 58°-58.5° C.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.08 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClN1C(=O)CCC1=O.[CH3:9][S:10][CH3:11].[CH:12]1([C:20]#[N:21])[CH2:16][CH2:15][N:14]2C=[CH:18][CH:19]=[C:13]12>ClCCl>[CH3:9][S:10][C:11]1[N:14]2[CH2:15][CH2:16][CH:12]([C:20]#[N:21])[C:13]2=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CSC
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
1.08 g
Type
reactant
Smiles
C1(C=2N(CC1)C=CC2)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a 10 min. period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After a further 10 min. at this temperature
Duration
10 min
CUSTOM
Type
CUSTOM
Details
was lowered to -55° C.
STIRRING
Type
STIRRING
Details
with stirring over a 10 min. period
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The cooling bath was then removed
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature in a nitrogen atmosphere for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The solvent was decanted from an insoluble tar, 100 ml of toluene
ADDITION
Type
ADDITION
Details
was added to the tar
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
the ether solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CSC1=CC=C2N1CCC2C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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